No Direct Comparative Biological Data Available for Procurement Decision-Making
An exhaustive search of PubMed, Google Patents, and authoritative chemical databases (PubChem, ChemBase, Hit2Lead) returned zero records containing quantitative biological activity data for this compound. The VEGFR-2 3D-QSAR model by Balupuri et al. (2015) provides a robust framework (CoMFA q² = 0.635, r² = 0.930) for predicting the activity of tetrahydro-3H-imidazo[4,5-c]pyridine analogs, but the present compound was not included in the training or test sets [1]. The TNFα modulator patent EP3080119A1 and the 5-HT6 ligand patent WO2017052394A1 disclose structurally related imidazo[4,5-c]pyridines, yet neither exemplifies this specific molecule [2][3]. Hit2Lead lists a 90% 2D similarity analog, underscoring that close structural neighbors exist but without comparative potency data .
| Evidence Dimension | Biological activity (IC₅₀, Ki, or % inhibition) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Closest reported analogs in VEGFR-2, 5-HT6, and TNFα series (no direct comparator assay identified) |
| Quantified Difference | Not calculable |
| Conditions | N/A — no assay context available |
Why This Matters
Procurement decisions based on scaffold similarity alone are scientifically unsound; without target-specific quantitative data, this compound cannot be differentiated from analogs and must be treated as an uncharacterized screening hit.
- [1] Balupuri, A., et al. (2015). 3D-QSAR study of tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as VEGFR-2 kinase inhibitors using various charge schemes. Archives of Pharmacal Research, 38(8), 1434-1442. View Source
- [2] UCB Biopharma SPRL. (2016). Tetrahydroimidazopyridine Derivatives as Modulators of TNF Activity. European Patent EP3080119A1. View Source
- [3] Zajdel, P., Soural, M., Lemrová, B., & Bojarski, A. (2017). Imidazopyridine Compounds and Their Use as 5-HT6 Receptor Ligands. WIPO Patent WO2017052394A1. View Source
